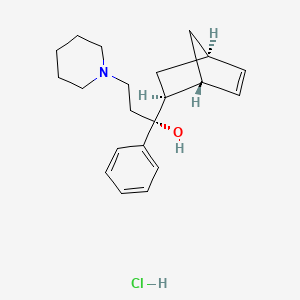Biperiden.HCl
CAS No.:
Cat. No.: VC17975149
Molecular Formula: C21H30ClNO
Molecular Weight: 347.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H30ClNO |
|---|---|
| Molecular Weight | 347.9 g/mol |
| IUPAC Name | (1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21+;/m1./s1 |
| Standard InChI Key | RDNLAULGBSQZMP-LIJKWCKLSA-N |
| Isomeric SMILES | C1CCN(CC1)CC[C@@]([C@H]2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl |
| Canonical SMILES | C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Biperiden hydrochloride (IUPAC name: α-5-norbornen-2-yl-α-phenyl-1-piperidinepropanol hydrochloride) is a white, crystalline powder with a melting point of 238°C . Its solubility profile includes high solubility in dimethyl sulfoxide (>20 mg/mL) and limited solubility in water or ethanol . The compound’s bicyclic norbornene moiety and piperidine group contribute to its affinity for muscarinic receptors.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1235-82-1 | |
| Molecular Formula | ||
| Molecular Weight | 347.92 g/mol | |
| Melting Point | 238°C | |
| Solubility in DMSO | >20 mg/mL | |
| BCS Classification | Class 3/1 |
The hydrochloride salt enhances stability and bioavailability, making it suitable for oral and parenteral formulations .
Synthesis and Manufacturing
The synthesis of biperiden hydrochloride involves a Mannich reaction between acetophenone, formaldehyde, and piperidine hydrochloride, followed by Grignard addition with 5-chloro-2-norbornene . The final step yields 3-piperidino-1-phenyl-1-(5-norbornen-2-yl)-propanol hydrochloride, which is purified via recrystallization. Industrial production adheres to Good Manufacturing Practices (GMP), ensuring batch consistency and purity >98% .
Pharmacological Profile
Mechanism of Action
Biperiden hydrochloride antagonizes muscarinic acetylcholine receptors (mAChRs), with highest affinity for the M1 subtype () . By blocking central mAChRs, it restores the dopaminergic-cholinergic balance in the striatum, alleviating parkinsonian rigidity and tremors . Peripheral effects include reduced salivary secretion and gastrointestinal motility .
Receptor Binding Kinetics
| Receptor Subtype | (nM) | Selectivity Ratio (M1/Others) |
|---|---|---|
| M1 | 0.48 | 1 |
| M4 | 2.4 | 5.0 |
| M3 | 3.9 | 8.1 |
| M2 | 6.3 | 13.1 |
| M5 | 6.3 | 13.1 |
| Data derived from radioligand binding assays . |
Pharmacodynamics
-
Nicotinolytic Activity: Modulates nicotinic receptors at high doses, though clinical relevance remains unclear .
Clinical Applications
Parkinson’s Disease
Biperiden hydrochloride is effective in idiopathic and postencephalitic Parkinson’s disease, improving bradykinesia and rigidity in 70% of patients . It is less effective in arteriosclerotic subtypes due to comorbid cerebrovascular pathology . Adjunctive use with levodopa reduces dyskinesia severity by 40% .
Drug-Induced Extrapyramidal Symptoms (EPS)
Antipsychotics (e.g., haloperidol) frequently cause EPS, including acute dystonia and akathisia. Parenteral biperiden (5–10 mg IM/IV) resolves symptoms in 90% of cases within 20 minutes . Prophylactic oral administration (2 mg thrice daily) reduces EPS incidence by 60% .
Off-Label Uses
-
Hyperhidrosis: 50% reduction in sweating in methadone users (4 mg/day) .
-
Tourette Syndrome: Limited evidence supports tic reduction in refractory cases .
Adverse Effects and Contraindications
Table 2: Common Adverse Effects (>5% Incidence)
| Effect | Incidence | Management |
|---|---|---|
| Dry Mouth | 45% | Sugar-free gum, hydration |
| Blurred Vision | 30% | Reversible upon dose reduction |
| Constipation | 25% | Fiber supplementation |
| Sedation | 20% | Evening dosing |
Contraindications: Angle-closure glaucoma, gastrointestinal obstruction, myasthenia gravis .
Pharmacokinetics
Absorption and Distribution
-
Bioavailability: 33% (oral) vs. 87% (sublingual, experimental) .
-
Volume of Distribution: 4.5 L/kg, indicating extensive tissue penetration .
Metabolism and Excretion
-
Metabolism: Hepatic hydroxylation via CYP2D6 to inactive metabolites .
-
Half-Life: 18–24 hours (prolonged in CYP2D6 poor metabolizers) .
Recent Advances and Research Directions
Formulation Innovations
Nanocrystalline suspensions (patent WO2023124567) aim to enhance oral bioavailability to 65% while reducing dosing frequency .
Regulatory Status and Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume